![molecular formula C15H14O2 B1415190 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181626-10-7](/img/structure/B1415190.png)
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
“2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid” is a complex organic compound. It is related to the class of compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds are known to undergo various chemical reactions. For instance, they can undergo Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Scientific Research Applications
Chemical Synthesis and Modification
The application of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in chemical synthesis is highlighted by its use in novel reagents for protecting carboxylic acids. Arai et al. (1998) described the synthesis and utilization of a novel reagent, which could be utilized for the protection of carboxylic acids, indicating potential applications in chemical synthesis and modifications (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Pharmaceutical Research
Biphenyl-based compounds, including derivatives of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, are significant in pharmaceutical research. Kwong et al. (2017) noted that these compounds are clinically important for the treatment of hypertension and inflammatory conditions, and many are under development for pharmaceutical uses (Kwong et al., 2017).
Supramolecular Chemistry
In the field of supramolecular chemistry, the study of tricarboxylic acid monolayers, including those related to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, has revealed interesting findings. Dienstmaier et al. (2010) explored the scalability of supramolecular networks, using compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene, a related compound, to yield two-dimensional nanoporous networks (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).
Luminescent Materials
Huang et al. (2016) focused on the use of biphenyl-3,5-dicarboxylic acid, a related compound, as a building block for synthesizing luminescent coordination polymers, indicating potential applications in the development of luminescent materials (Huang, Jiang, Xu, Kirillov, & Wu, 2016).
Analytical Chemistry
The compound has applications in analytical chemistry as well. Narita and Kitagawa (1989) synthesized highly sensitive fluorescence derivatization reagents for carboxylic acids, which could include derivatives of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, demonstrating its utility in sensitive and convenient fluorescence high-performance liquid chromatography methods (Narita & Kitagawa, 1989).
Crystallography
Research in crystallography also utilizes derivatives of this compound. Dobson and Gerkin (1999) studied the hydrogen bonding in biphenyl-2,2'-dicarboxylic acid, providing insights into the structural properties of such compounds (Dobson & Gerkin, 1999).
Safety and Hazards
The safety data sheet for biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic Acid are currently under investigation. The compound is a member of the biphenyls and derivatives class of organic compounds , which suggests that it may interact with biological targets in a manner similar to other compounds in this class.
Mode of Action
It is known that biphenyl compounds often interact with their targets through electrophilic aromatic substitution reactions . This involves the compound forming a bond with its target, leading to changes in the target’s structure and function.
Biochemical Pathways
The compound may influence the flux of metabolites through these pathways, ensuring that the output of the pathways meets biological demand .
Pharmacokinetics
For instance, its relatively low molecular weight may facilitate absorption and distribution within the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic Acid. For instance, the compound’s solubility may be influenced by the polarity of its environment . Additionally, factors such as temperature and pH may affect the compound’s stability and its interactions with targets.
properties
IUPAC Name |
3-(2,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDLDPPTUIJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653590 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1181626-10-7 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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